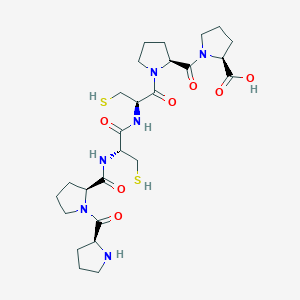
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline is a synthetic peptide composed of six amino acids: three L-proline and two L-cysteine residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-cysteine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
化学反应分析
Types of Reactions
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: The thiol groups in the L-cysteine residues can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds between L-cysteine residues.
Reduction: Conversion of disulfide bonds back to thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the production of bioactive peptides and as a component in cosmetic formulations.
作用机制
The mechanism of action of L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of L-cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide structure and enhance its binding affinity to target molecules. The cyclic structure of L-proline residues contributes to the rigidity and conformational stability of the peptide, influencing its biological activity.
相似化合物的比较
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline can be compared to other similar peptides, such as:
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-proline: A shorter peptide with similar properties but fewer proline residues.
L-Prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline: Another variant with a different sequence that may exhibit distinct biological activities.
The uniqueness of this compound lies in its specific sequence and the presence of multiple L-proline and L-cysteine residues, which confer unique structural and functional properties.
属性
CAS 编号 |
872883-70-0 |
|---|---|
分子式 |
C26H40N6O7S2 |
分子量 |
612.8 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-1-[(2R)-2-[[(2R)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H40N6O7S2/c33-21(16(13-40)28-22(34)18-6-2-10-30(18)23(35)15-5-1-9-27-15)29-17(14-41)24(36)31-11-3-7-19(31)25(37)32-12-4-8-20(32)26(38)39/h15-20,27,40-41H,1-14H2,(H,28,34)(H,29,33)(H,38,39)/t15-,16-,17-,18-,19-,20-/m0/s1 |
InChI 键 |
YJLCYYBJQAAGRS-RABCQHRBSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O |
规范 SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CS)C(=O)NC(CS)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14200129.png)
![2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B14200132.png)
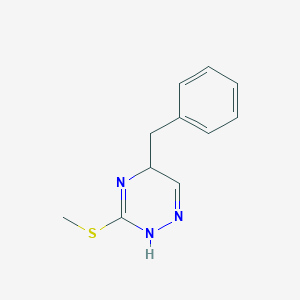
![{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14200145.png)
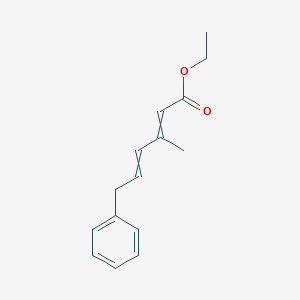
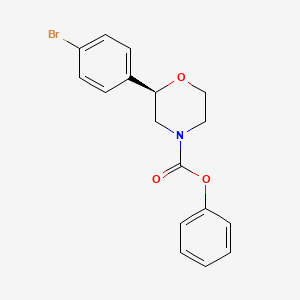
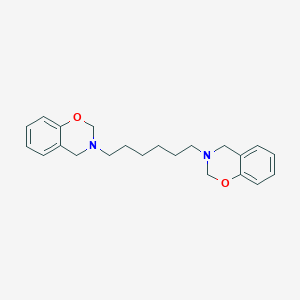
![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)
![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)
![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)
